

# In-Depth Technical Guide: Amino-PEG7-C2-SH Hydrochloride

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## Compound of Interest

Compound Name: *Amino-PEG7-C2-SH  
hydrochloride*

Cat. No.: *B11935876*

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## Introduction

**Amino-PEG7-C2-SH hydrochloride** is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that, instead of merely inhibiting the function of a target protein, co-opts the cell's own ubiquitin-proteasome system to induce its degradation.<sup>[1][2][3]</sup> This guide provides a comprehensive overview of the technical aspects of **Amino-PEG7-C2-SH hydrochloride**, its role in PROTAC synthesis, and the underlying mechanism of action.

While a specific CAS number for **Amino-PEG7-C2-SH hydrochloride** is not readily available in public databases, its molecular formula and weight have been identified. This technical guide will focus on the general application and principles of using such a linker in PROTAC development.

## Physicochemical Data

The following table summarizes the key quantitative data for **Amino-PEG7-C2-SH hydrochloride**.

Property	Value	Source
Molecular Formula	C16H36ClNO7S	[4]
Molecular Weight	421.98 g/mol	[4]
Solubility	Soluble in DMSO	[4]

## Role in PROTAC Technology

PROTACs are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. [1][5][6] **Amino-PEG7-C2-SH hydrochloride** serves as this critical linker. The polyethylene glycol (PEG) component of the linker enhances solubility and can influence the pharmacokinetic properties of the resulting PROTAC molecule.[5] The terminal amino and thiol groups provide reactive handles for covalent conjugation to the POI and E3 ligase ligands, respectively.

## General Experimental Protocol for PROTAC Synthesis

The following is a generalized protocol for the synthesis of a PROTAC molecule using a heterobifunctional linker such as **Amino-PEG7-C2-SH hydrochloride**. The specific reaction conditions and purification methods will need to be optimized for the particular POI and E3 ligase ligands being used.

**Objective:** To synthesize a PROTAC by conjugating a POI ligand and an E3 ligase ligand using **Amino-PEG7-C2-SH hydrochloride**.

**Materials:**

- **Amino-PEG7-C2-SH hydrochloride**
- POI ligand with a reactive group for amine conjugation (e.g., carboxylic acid, NHS ester)
- E3 ligase ligand with a reactive group for thiol conjugation (e.g., maleimide, haloacetyl)

- Anhydrous, amine-free solvents (e.g., DMF, DMSO)
- Coupling reagents (for carboxylic acid activation, e.g., HATU, HOBt)
- Bases (e.g., DIPEA, triethylamine)
- Purification system (e.g., HPLC, flash chromatography)
- Analytical instruments for characterization (e.g., LC-MS, NMR)

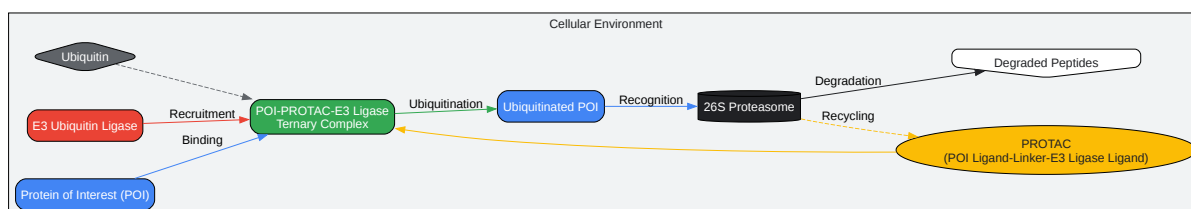
#### Methodology:

- **Reaction Setup:** Dissolve the POI ligand in an appropriate anhydrous solvent. If the POI ligand contains a carboxylic acid, add a coupling reagent and a base to activate it.
- **First Conjugation:** Add a solution of **Amino-PEG7-C2-SH hydrochloride** to the activated POI ligand solution. The amino group of the linker will react with the activated carboxylic acid (or other reactive group) on the POI ligand to form a stable amide bond. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and may require heating.
- **Monitoring and Purification:** Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS). Once the reaction is complete, purify the resulting POI-linker conjugate using chromatography.
- **Second Conjugation:** Dissolve the purified POI-linker conjugate and the E3 ligase ligand in an appropriate solvent. The thiol group of the linker will react with the maleimide or haloacetyl group on the E3 ligase ligand to form a stable thioether bond.
- **Final Purification and Characterization:** Purify the final PROTAC molecule using chromatography. Characterize the purified PROTAC using LC-MS to confirm the molecular weight and NMR to confirm the structure.

## Visualizations

### PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.

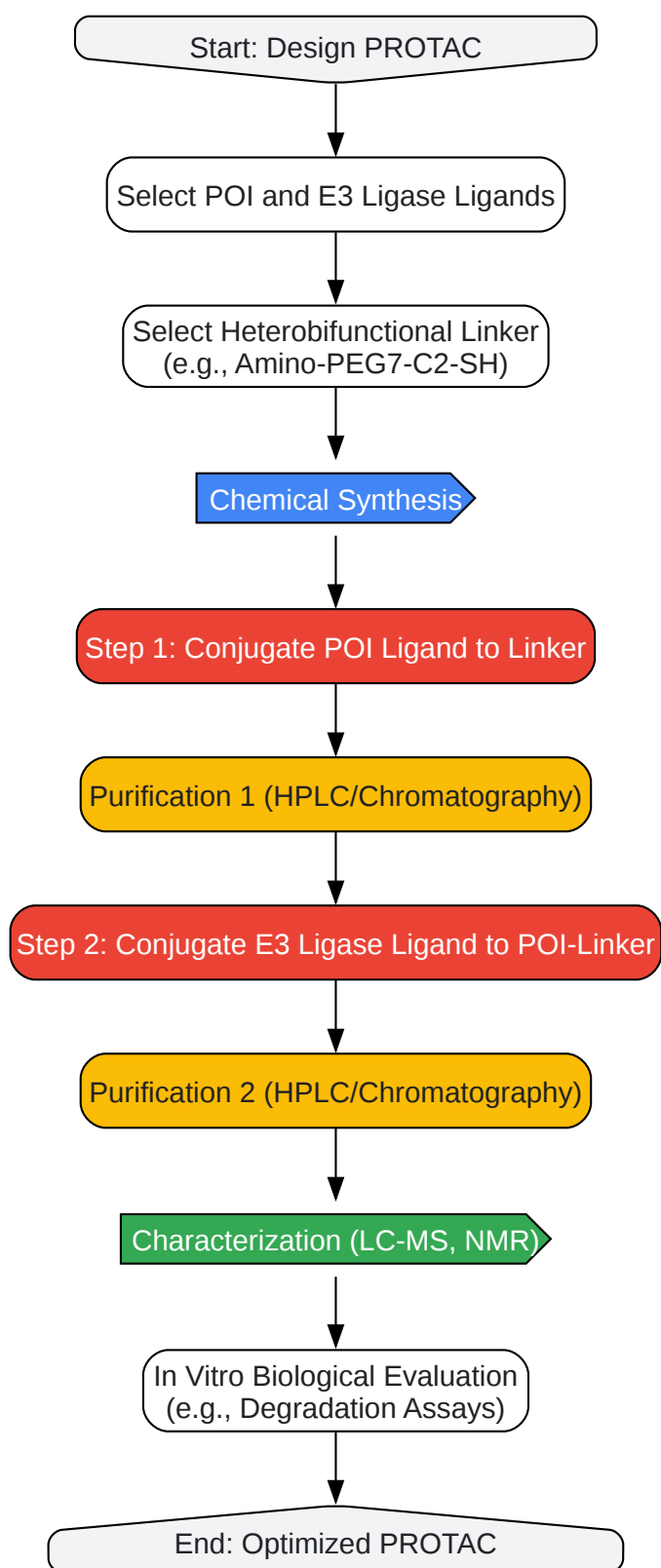


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Caption: General mechanism of action for a PROTAC molecule.

## Experimental Workflow for PROTAC Synthesis

This diagram outlines a typical workflow for the synthesis and characterization of a PROTAC molecule.



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Caption: A generalized workflow for PROTAC synthesis and evaluation.

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## References

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